molecular formula C9H7N3O5 B13799458 o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- CAS No. 65561-72-0

o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso-

Cat. No.: B13799458
CAS No.: 65561-72-0
M. Wt: 237.17 g/mol
InChI Key: USPVUPCOWYPYMH-UHFFFAOYSA-N
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Description

o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- is a complex organic compound belonging to the quinone family. Quinones are characterized by their conjugated cyclic dione structures, which play a significant role in various biological and chemical processes. This particular compound is notable for its unique functional groups, which include nitroso and methylnitrosamino groups, contributing to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- typically involves multi-step organic reactions. One common method includes the oxidation of o-aminophenols to their corresponding quinone imines, followed by further functionalization to introduce the methylnitrosamino and nitroso groups. The reaction conditions often require specific catalysts and controlled environments to ensure the stability of intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to manage the reactivity and stability of intermediates. Microflow systems have been demonstrated to be effective in controlling reactions involving unstable quinones, allowing for high-yield production without significant decomposition .

Chemical Reactions Analysis

Types of Reactions

o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions often require specific pH conditions and temperatures to proceed efficiently .

Major Products

The major products formed from these reactions include hydroquinones, substituted quinones, and various nitroso derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- involves its ability to undergo redox cycling, which can generate reactive oxygen species (ROS). These ROS can interact with various cellular components, leading to oxidative stress and potential cytotoxic effects. The compound can also form covalent bonds with nucleophiles, such as thiol groups in proteins, affecting their function .

Properties

CAS No.

65561-72-0

Molecular Formula

C9H7N3O5

Molecular Weight

237.17 g/mol

IUPAC Name

N-methyl-N-[2-(2-nitroso-3,4-dioxocyclohexa-1,5-dien-1-yl)-2-oxoethyl]nitrous amide

InChI

InChI=1S/C9H7N3O5/c1-12(11-17)4-7(14)5-2-3-6(13)9(15)8(5)10-16/h2-3H,4H2,1H3

InChI Key

USPVUPCOWYPYMH-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)C1=C(C(=O)C(=O)C=C1)N=O)N=O

Origin of Product

United States

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